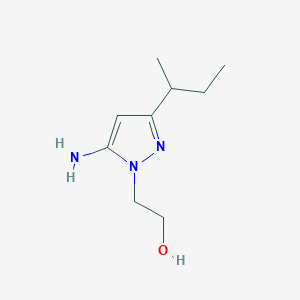

2-(5-Amino-3-(sec-butyl)-1h-pyrazol-1-yl)ethan-1-ol

Description

2-(5-Amino-3-(sec-butyl)-1H-pyrazol-1-yl)ethan-1-ol is a pyrazole derivative characterized by a hydroxyl-containing ethyl group at the 1-position and a sec-butyl substituent at the 3-position of the pyrazole ring. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly for constructing heterocyclic frameworks. The sec-butyl group introduces steric bulk and lipophilicity, which may influence solubility and reactivity in downstream applications .

Properties

Molecular Formula |

C9H17N3O |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

2-(5-amino-3-butan-2-ylpyrazol-1-yl)ethanol |

InChI |

InChI=1S/C9H17N3O/c1-3-7(2)8-6-9(10)12(11-8)4-5-13/h6-7,13H,3-5,10H2,1-2H3 |

InChI Key |

GROXULUNQQOKTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=NN(C(=C1)N)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-3-(sec-butyl)-1h-pyrazol-1-yl)ethan-1-ol typically involves the formation of the pyrazole ring followed by the introduction of the amino and sec-butyl groups. One common method involves the cyclization of a suitable hydrazine derivative with a β-keto ester, followed by functional group modifications to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-3-(sec-butyl)-1h-pyrazol-1-yl)ethan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups, potentially converting the amino group to other derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-(5-Amino-3-(sec-butyl)-1h-pyrazol-1-yl)ethan-1-ol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-(sec-butyl)-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The following table compares key structural features and properties of 2-(5-Amino-3-(sec-butyl)-1H-pyrazol-1-yl)ethan-1-ol with its analogs:

Key Observations:

Aromatic/Electron-Withdrawing Groups (Cl, OCH₃): Modify electronic properties and binding affinity. For example, 3-chlorophenyl may enhance reactivity in cross-coupling reactions . Heteroaromatic Groups (thiophen-2-yl): Introduce sulfur atoms, enabling unique intermolecular interactions (e.g., hydrogen bonding, metal coordination) .

Synthetic Accessibility :

- Synthesis of these compounds often involves nucleophilic substitution or cyclocondensation reactions. For example, and describe the use of 1,4-dioxane and triethylamine as solvents and bases, respectively, for pyrazole ring formation .

Biological Activity

2-(5-Amino-3-(sec-butyl)-1H-pyrazol-1-yl)ethan-1-ol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

The compound's IUPAC name is 2-(5-amino-3-(sec-butyl)-1H-pyrazol-1-yl)ethanol, with the molecular formula CHNO. Its structure features a pyrazole ring, which is a key pharmacophore in many bioactive compounds.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 2-(5-Amino-3-(sec-butyl)-1H-pyrazol-1-yl)ethan-1-ol. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, one study reported that pyrazole derivatives exhibited significant cytotoxic activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, with IC values ranging from 2.43 to 14.65 μM .

Table 1: Cytotoxic Activity of Pyrazole Derivatives

| Compound | Cell Line | IC (μM) |

|---|---|---|

| 2-(5-Amino-3-(sec-butyl)-1H-pyrazol-1-yl)ethan-1-ol | MDA-MB-231 | TBD |

| Similar Pyrazole Derivative | HepG2 | 4.98–14.65 |

The mechanism underlying the anticancer activity of this compound may involve the induction of apoptosis and disruption of microtubule assembly. In vitro studies have shown that certain pyrazole derivatives can enhance caspase activity, indicating the activation of apoptotic pathways . Additionally, they can act as microtubule-destabilizing agents, which is crucial for inhibiting cancer cell proliferation.

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Compounds within this class can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are implicated in inflammatory processes . While specific data on 2-(5-Amino-3-(sec-butyl)-1H-pyrazol-1-yl)ethan-1-ol remains limited, its structural similarity to known anti-inflammatory agents suggests potential efficacy.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been documented in various studies. For example, some compounds have shown effectiveness against bacterial strains and fungi, making them candidates for further development as antimicrobial agents . The exact mechanisms often involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives:

- Cytotoxicity Screening : A study screened multiple pyrazole derivatives for cytotoxicity against several cancer cell lines, revealing that certain modifications to the pyrazole structure significantly enhanced activity .

- In Vivo Efficacy : Animal models have been utilized to assess the in vivo efficacy of pyrazole compounds, demonstrating tumor growth inhibition and improved survival rates in treated subjects compared to controls.

- Synergistic Effects : Some studies suggest that combining pyrazole derivatives with other therapeutic agents may yield synergistic effects, enhancing overall treatment efficacy against resistant cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.